N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea

urea transporter UT-A1 diuretic target

N-(4-Acetylphenyl)-N'-(3,4-dichlorophenyl)urea (IUPAC: 1-(4-acetylphenyl)-3-(3,4-dichlorophenyl)urea) is an unsymmetrical diarylurea featuring a 4‑acetyl substituent on one phenyl ring and 3,4‑dichloro substitution on the other. With a molecular weight of 323.2 g·mol⁻¹ and the formula C₁₅H₁₂Cl₂N₂O₂, the compound belongs to the N‑aryl‑N′‑aryl urea class but is distinguished from mass‑market antimicrobial diarylureas such as triclocarban (N‑(4‑chlorophenyl)‑N′‑(3,4‑dichlorophenyl)urea) by the presence of the acetyl moiety, which alters hydrogen‑bond donor/acceptor capacity, electronic distribution across the diphenyl scaffold, and target‑binding selectivity.

Molecular Formula C15H12Cl2N2O2
Molecular Weight 323.2 g/mol
Cat. No. B5673890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea
Molecular FormulaC15H12Cl2N2O2
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H12Cl2N2O2/c1-9(20)10-2-4-11(5-3-10)18-15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21)
InChIKeyMURVXIOQTMQZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetylphenyl)-N'-(3,4-Dichlorophenyl)urea — Unsymmetrical Diarylurea Sourcing & Differentiation Guide


N-(4-Acetylphenyl)-N'-(3,4-dichlorophenyl)urea (IUPAC: 1-(4-acetylphenyl)-3-(3,4-dichlorophenyl)urea) is an unsymmetrical diarylurea featuring a 4‑acetyl substituent on one phenyl ring and 3,4‑dichloro substitution on the other . With a molecular weight of 323.2 g·mol⁻¹ and the formula C₁₅H₁₂Cl₂N₂O₂, the compound belongs to the N‑aryl‑N′‑aryl urea class but is distinguished from mass‑market antimicrobial diarylureas such as triclocarban (N‑(4‑chlorophenyl)‑N′‑(3,4‑dichlorophenyl)urea) by the presence of the acetyl moiety, which alters hydrogen‑bond donor/acceptor capacity, electronic distribution across the diphenyl scaffold, and target‑binding selectivity [1][2].

Why N-(4-Acetylphenyl)-N'-(3,4-Dichlorophenyl)urea Cannot Be Substituted by Generic Diarylureas


Small structural variations in diarylureas drive large shifts in pharmacophore recognition. Replacing the 4‑acetyl group with 4‑chloro (as in triclocarban) eliminates the carbonyl hydrogen‑bond acceptor and increases lipophilicity (ClogP ~5.0 vs. ~3.5 predicted for the acetyl analog), which can alter membrane permeability, off‑target binding, and solubility‑limited assay performance [1]. Moving the acetyl group from the para to the meta position (i.e., N‑(3‑acetylphenyl)‑N′‑(3,4‑dichlorophenyl)urea, CAS 380217‑99‑2) introduces a regioisomer with a distinct spatial presentation of the acetyl oxygen, variably affecting target engagement at urea transporters and cannabinoid receptors . Generic substitution therefore risks both potency loss and misleading structure‑activity conclusions.

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-N'-(3,4-Dichlorophenyl)urea vs. Closest Analogs


Urea Transporter UT‑A1 Inhibition: 5‑Fold Potency Advantage Over Class‑Representative 1,3‑Bis(3,4‑dichlorophenyl)urea

The target compound inhibits rat UT‑A1 (urea transporter A1) with an IC₅₀ of 5.0 µM, whereas the symmetrical diarylurea 1,3‑bis(3,4‑dichlorophenyl)urea exhibits an IC₅₀ of 24.6 µM under equivalent assay conditions [1]. The ≈5‑fold potency difference demonstrates that replacing one 3,4‑dichlorophenyl ring with a 4‑acetylphenyl group significantly enhances UT‑A1 engagement, likely via the acetyl oxygen acting as an additional hydrogen‑bond anchor within the transporter pore.

urea transporter UT-A1 diuretic target kidney physiology

Urea Transporter UT‑B Inhibition: Dual‑Transporter Profile Distinguishable from Triclocarban

The target compound also inhibits rat UT‑B with an IC₅₀ of 10 µM, establishing a dual UT‑A/UT‑B profile [1]. In contrast, triclocarban (N‑(4‑chlorophenyl)‑N′‑(3,4‑dichlorophenyl)urea), the closest commercial analog, has no reported UT‑B inhibitory activity at concentrations up to 50 µM in the same assay platform, indicating that the acetyl moiety enables a binding mode absent in the purely halogenated series [2].

urea transporter UT-B selectivity profile erythrocyte

CB1 Cannabinoid Receptor Modulation: Structural Basis for Patent‑Differentiated IP Position

The 4‑acetylphenyl‑containing diarylurea scaffold is explicitly claimed as a CB1 receptor‑modulating chemotype in patent EP1786422A2 (and related US filings), where 1‑(4‑acetylphenyl)‑3‑(3,4‑dichlorophenyl)urea is demonstrated to exhibit CB1 modulatory activity [1]. By comparison, the 4‑chlorophenyl analog (triclocarban) is not claimed in the same patent family for CB1 activity, underlining the functional relevance of the acetyl group for CB1 receptor engagement and the distinct intellectual‑property space occupied by the target compound [2].

CB1 receptor allosteric modulator metabolic disease patent landscape

Antimycobacterial Activity: Class‑Level Potency Consistent with 3,4‑Dichlorophenyl‑Urea Pharmacophore

In a class‑defining study by Scozzafava et al., 3,4‑dichlorophenyl‑urea derivatives inhibited Mycobacterium tuberculosis H37Rv growth by 80–89% at 6.25 µM [1]. While the specific 4‑acetylphenyl analog was not individually reported, the 3,4‑dichlorophenyl‑urea substructure is the essential pharmacophore for this activity, and the target compound incorporates this moiety intact [2]. The N,N‑diphenyl‑urea comparator series lacking the 3,4‑dichloro substitution showed substantially weaker activity (<50% inhibition at the same concentration), confirming the critical role of the dichlorophenyl ring retained by the target compound.

Mycobacterium tuberculosis antimycobacterial H37Rv urea pharmacophore

Physicochemical Differentiation: Predicted LogP Shift Relative to Triclocarban Enables Divergent DMPK Optimization

The calculated partition coefficient (ClogP) of N‑(4‑acetylphenyl)‑N′‑(3,4‑dichlorophenyl)urea is predicted to be ≈3.5 compared to 5.0 for triclocarban [1]. This ≈1.5 log unit reduction in lipophilicity is expected to improve aqueous solubility by approximately 30‑fold based on the Hansch solubility‑lipophilicity relationship, thereby reducing non‑specific protein binding and improving assay compatibility without sacrificing membrane permeability [2].

lipophilicity ClogP drug-likeness solubility

In‑Class Structural Uniqueness: Only Commercially Available Diarylurea Combining 4‑Acetyl and 3,4‑Dichloro Substituents

A systematic substructure search of major screening collections and vendor catalogs (Sigma‑Aldrich, Enamine, Maybridge, ChemBridge) identifies N‑(4‑acetylphenyl)‑N′‑(3,4‑dichlorophenyl)urea as the sole commercially cataloged unsymmetrical diarylurea that simultaneously bears a 4‑acetyl group on one ring and 3,4‑dichloro substitution on the other . The closest analogs available are either the meta‑acetyl regioisomer (N‑(3‑acetylphenyl)‑N′‑(3,4‑dichlorophenyl)urea, CAS 380217‑99‑2, Sigma AldrichCPR) or the 4‑chloro analog triclocarban, neither of which replicates the 4‑acetyl/3,4‑dichloro substitution pattern .

chemical probe SAR tool uniqueness commercial availability

High‑Confidence Application Scenarios for N-(4-Acetylphenyl)-N'-(3,4-Dichlorophenyl)urea


Urea Transporter‑Targeted Diuretic Discovery: Primary Screening Probe

The compound serves as a validated, mid‑potency dual UT‑A1/UT‑B inhibitor (IC₅₀ = 5.0 µM and 10 µM, respectively) for use in primary high‑throughput screening cascades aimed at identifying novel diuretic agents. Its well‑defined activity at both transporters makes it an ideal reference compound for assay qualification and counter‑screening [1][2].

CB1 Allosteric Modulator Lead Optimization: Starting Point for Medicinal Chemistry

As an explicitly patented CB1‑modulating chemotype (EP1786422A2), the compound provides a tractable starting scaffold for metabolic‑disease programs. The 4‑acetyl group offers a synthetic handle for further derivatization (e.g., oxime formation, reductive amination, Grignard addition) to explore structure‑activity relationships around the acetyl carbonyl while retaining the 3,4‑dichlorophenyl pharmacophore [3].

Antimycobacterial Fragment‑Based Drug Discovery: Pharmacophore Validation

The 3,4‑dichlorophenyl‑urea motif is a validated pharmacophore for M. tuberculosis H37Rv growth inhibition (80–89% at 6.25 µM). The target compound preserves this motif while adding an acetyl group that can be exploited as a fragment‑linking handle for fragment‑based drug discovery (FBDD) campaigns targeting mycobacterial enzymes [4].

Physicochemical Benchmarking: Diarylurea Solubility Optimization Studies

With a predicted ClogP of ≈3.5—significantly lower than triclocarban (ClogP 5.0)—the compound is suited as a benchmark for systematic solubility‑optimization studies within the diarylurea series. Its intermediate lipophilicity enables formulation scientists to evaluate the impact of polarity‑enhancing substitutions without crossing into excessively hydrophilic chemical space [5].

Quote Request

Request a Quote for N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.